molecular formula C7H8N2O B1265558 4-Acetamidopyridine CAS No. 5221-42-1

4-Acetamidopyridine

Cat. No. B1265558
CAS RN: 5221-42-1
M. Wt: 136.15 g/mol
InChI Key: BIJAWQUBRNHZGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetamidopyridine and its derivatives involves several key steps, highlighting the compound's accessibility and the efficiency of modern synthetic methods. Mercadante et al. (2013) describe the synthesis of 4-acetamido derivatives, showcasing their application in oxidative reactions. Their work emphasizes the cost-effectiveness and environmental friendliness of synthesizing such compounds, with water used as a solvent and minimal use of harmful materials (Mercadante et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-Acetamidopyridine has been elucidated through crystallography and spectroscopic methods, providing insight into its chemical behavior and interaction mechanisms. Koleva et al. (2009) explored the crystal structure and spectroscopic properties of 4-Acetamidopyridine, employing techniques such as IR-spectroscopy, UV-spectroscopy, and quantum chemical calculations to understand its electronic structure and vibrational data (Koleva et al., 2009).

Chemical Reactions and Properties

4-Acetamidopyridine participates in a variety of chemical reactions, serving as a versatile intermediate. Its reactivity with thiols and its role in cocrystallization processes underscore its utility in synthetic chemistry. Aakeröy et al. (2006) demonstrated its effectiveness as a cocrystallizing agent, highlighting its ability to form stable hydrogen-bonded motifs without undergoing proton transfer (Aakeröy et al., 2006).

Physical Properties Analysis

The physical properties of 4-Acetamidopyridine, including its crystalline structure, play a significant role in its applications. The detailed study by Pathak et al. (2015) on the conformational and spectroscopic profile of related compounds provides valuable insights into the physical characteristics of 4-Acetamidopyridine derivatives, contributing to a better understanding of their stability and reactivity (Pathak et al., 2015).

Chemical Properties Analysis

Exploring the chemical properties of 4-Acetamidopyridine reveals its potential in the synthesis of complex molecules and materials. Its reactivity with various chemical agents, ability to undergo oxidation, and role in the formation of coordination polymers are aspects that highlight its chemical versatility. Rafiee et al. (2018) developed an electrocatalytic method utilizing a 4-Acetamidopyridine derivative for the oxidation of alcohols and aldehydes to carboxylic acids, demonstrating its application in green chemistry (Rafiee et al., 2018).

Scientific Research Applications

Gastric Emptying Effect

4-Aminopyridine (4-AP), a potassium-channel blocker, has been studied for its effects on gastric emptying in patients with chronic spinal cord injury (SCI). A study by Grijalva et al. (2007) found that treatment with 4-AP significantly delayed stomach emptying in SCI patients. This delay in gastric emptying was not correlated with the level or ASIA score of the injury (Grijalva et al., 2007).

Antiamnesic Activity

4-Aminopyridine derivatives have been synthesized and evaluated for their antiamnesic activity, particularly in the context of Alzheimer's disease treatment. Andreani et al. (2000) discovered that these derivatives showed potent antiamnesic activity in comparison with piracetam, suggesting their potential in enhancing acetylcholine levels and memory functions (Andreani et al., 2000).

Neuromuscular Stimulation in Chick Embryos

A study by Heywood et al. (2005) explored the effects of 4-AP induced neuromuscular stimulation on skeletal muscle formation and development in embryonic chicks. They found that 4-AP treatment resulted in a significant effect on skeletal muscle characteristics, leg bone length, and overall body mass (Heywood et al., 2005).

Synthesis and Evaluation of Derivatives for Cognitive Enhancement

Sinha and Shrivastava (2012) synthesized and evaluated Schiff bases of 4-AP for their potential cognition-enhancing, antiamnesic, and anticholinesterase activities. These compounds were found to facilitate learning and significantly reverse scopolamine-induced amnesia, suggesting their relevance in cognitive disorders (Sinha & Shrivastava, 2012).

A3 Adenosine Receptor Binding

Azuaje et al. (2017) reported on a family of 2-acetamidopyridines as potent and selective A3 adenosine receptor (AR) antagonists, providing a simpler chemical scaffold compared to previous series. This discovery represents a step forward in identifying novel hA3AR antagonists through efficient synthetic methodologies (Azuaje et al., 2017).

Transdermal Delivery in Nerve Injury Recovery

Clark et al. (2019) demonstrated that transdermal 4-AP (TD-4-AP) could improve functional recovery after traumatic peripheral nerve injury in mice. Chronic TD-4-AP treatment was associated with fewer degenerating axons and thicker myelin sheaths, suggesting its potential applicability for nerve injury recovery (Clark et al., 2019).

Safety And Hazards

4-Acetamidopyridine is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

The future directions of 4-Acetamidopyridine research could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJAWQUBRNHZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200258
Record name Acetamide, N-4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidopyridine

CAS RN

5221-42-1
Record name N-4-Pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5221-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-pyridin-4-ylacetamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Sugiyama, K Johmoto, A Sekine, H Uekusa - CrystEngComm, 2019 - pubs.rsc.org
… Monohydrated co-crystal 1H was obtained from the methyl acetate solution containing N-salicylidene-3-carboxyaniline and 4-acetamidopyridine. Water molecules in the crystal solvents …
Number of citations: 12 pubs.rsc.org
GA Tolstikov, UM Dzhemilev, VP Yur'ev… - Chemistry of …, 1971 - researchgate.net
It is well known that the N-oxides of pyridines, quinolines, and other nitrogen-containing aromatic heterocycles are obtained by the oxidation of the bases by various peracids. We have …
Number of citations: 1 www.researchgate.net
RA Jones, AR Katritzky - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… failed to prepare 4-benzamidopyridine l-oxide by benzoylation of 4-aminopyridine l-oxide, and by oxidation of 4-benzamidopyridine, as did attempts to oxidise 4-acetamidopyridine, 2- …
Number of citations: 65 pubs.rsc.org
TW Stringfield, RE Shepherd - Inorganica chimica acta, 2003 - Elsevier
… An outcome related to the same orientation influences will be described later in this report in regards to trapping of W(CO) 5 by 4-acetamidopyridine (4-Acampy) by the carboxamido …
Number of citations: 4 www.sciencedirect.com
CB Aakeröy, I Hussain, S Forbes… - Australian journal of …, 2009 - CSIRO Publishing
… and thereby also the structural role of the complex ion itself, is illustrated by a previously reported crystal structure of a five-coordinate Cu ii complex comprising two 4-acetamidopyridine…
Number of citations: 6 www.publish.csiro.au
JS Kwiatkowski, W Herzog, B Szczodrowska - Journal of Molecular …, 1975 - Elsevier
Tautomerism of pyridinealdoximes and acetamidopyridines is discussed with regard to their electronic absorption spectra. The spectra of both neutral and ionic forms of the molecules …
Number of citations: 3 www.sciencedirect.com
IN Azerbaev, IA Poplavskaya… - Chemistry of …, 1978 - Springer
… The next day, the precipitate was separated to give 0.126 g of X with mp 146-147~ (from alcohol); the product was identical to 4-acetamidopyridine (no melting-point depression was …
Number of citations: 5 link.springer.com
JM Bakke, J Riha - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… sodium sulfate and evaporated to give light beige 4-acetamidopyridine, yield 2.65 g (97%), … (20 ml) at 0 was slowly added 4-acetamidopyridine (1.36 g, 10 mmoles) dissolved in hot …
Number of citations: 27 onlinelibrary.wiley.com
S Gronowitz, J Malm, AB Hörnfeldt - Collection of Czechoslovak …, 1991 - cccc.uochb.cas.cz
… using 3-bromo-4-acetamidopyridine, a dramatic increase of the yield to 73% was achieved. … obtained with 2-bromo-3-aminopyridine and 3-bromo-4-acetamidopyridine, respectively. …
Number of citations: 23 cccc.uochb.cas.cz
S Prachayasittikul, T Suksrichavalit… - EXCLI J, 2008 - academia.edu
… Other structural related compounds eg 3-, and 4-formamidopyridines as well as 4-acetamidopyridine and 4-propionamidopyridine were used as controlling birds (Reinert and Williams, …
Number of citations: 23 www.academia.edu

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